molecular formula C31H23F17O3 B1627141 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol CAS No. 865758-47-0

1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol

Cat. No.: B1627141
CAS No.: 865758-47-0
M. Wt: 766.5 g/mol
InChI Key: WKTBNLMPYCYJER-UHFFFAOYSA-N
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Description

This compound is a fluorinated tertiary alcohol featuring a unique combination of 4-methoxyphenyl substituents and a perfluorodecyl chain. Its molecular formula is C₃₁H₂₂ClF₁₇O₂ (for the chloride precursor, CAS 865758-36-7) or C₃₀H₂₂F₁₇O₃ (for the methanol derivative, CAS 649561-66-0) . The structure comprises a central carbon bonded to two 4-methoxyphenyl groups, a perfluorodecyl-substituted phenyl ring, and a hydroxyl group (or chloride in the precursor). The perfluorodecyl chain (C₈F₁₇) imparts exceptional hydrophobicity and chemical stability, while the methoxy groups enhance electron-donating properties. This compound is primarily investigated for applications in catalysis and materials science due to its fluorophilic character .

Properties

IUPAC Name

[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]-bis(4-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H23F17O3/c1-50-21-11-7-19(8-12-21)24(49,20-9-13-22(51-2)14-10-20)18-5-3-17(4-6-18)15-16-23(32,33)25(34,35)26(36,37)27(38,39)28(40,41)29(42,43)30(44,45)31(46,47)48/h3-14,49H,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKTBNLMPYCYJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)CCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C3=CC=C(C=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H23F17O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584841
Record name [4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl]bis(4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865758-47-0
Record name [4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl)phenyl]bis(4-methoxyphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10584841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenemethanol, 4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)-α,α-bis(4-methoxyphenyl)-
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Preparation Methods

Grignard Reagent Approach

The most direct method involves reacting a pre-synthesized perfluorodecyl-substituted benzophenone with two equivalents of a 4-methoxyphenyl Grignard reagent. For example:
$$ \text{4-(1H,1H,2H,2H-Perfluorodecyl)benzophenone} + 2 \text{ArMgX} \rightarrow \text{Target Alcohol} $$
where Ar = 4-methoxyphenyl.

Critical parameters include:

  • Solvent selection : Anhydrous THF or diethyl ether
  • Temperature control : -78°C to 0°C to prevent over-addition
  • Quenching method : Saturated NH₄Cl solution with careful pH adjustment

Patent data reveals that analogous triarylmethanol syntheses achieve 60-75% yields when using ultra-dry conditions and slow reagent addition rates.

Organozinc Variants

For enhanced selectivity with fluorinated substrates, organozinc reagents may substitute Grignard reagents. This approach benefits from:

  • Improved functional group tolerance toward electron-deficient aromatic systems
  • Reduced side reactions from radical pathways
  • Compatibility with nickel or palladium catalysis for cross-coupling

Friedel-Crafts Alkylation Strategy

The electron-rich 4-methoxyphenyl groups can be introduced via Friedel-Crafts chemistry using a perfluorodecyl-substituted benzyl alcohol precursor. A typical sequence involves:

  • Generation of benzyl carbocation :
    $$ \text{4-(Perfluorodecyl)benzyl alcohol} + \text{BF₃·OEt₂} \rightarrow \text{Carbocation intermediate} $$

  • Electrophilic aromatic substitution :
    $$ \text{Carbocation} + 2 \text{Anisole} \rightarrow \text{Triarylmethanol} $$

This method requires strict control of Lewis acid stoichiometry (1.05-1.2 eq) to prevent polyalkylation. Reported yields range from 45-62%, with major byproducts including di- and tri-alkylated isomers.

Perfluorodecyl Side Chain Installation

Late-Stage Fluorination

Post-assembly fluorination of a hydrocarbon precursor using elemental fluorine or xenon difluoride presents significant challenges:

  • Regioselectivity issues : Uncontrolled fluorination of methoxy groups
  • Safety concerns : Exothermic reactions requiring specialized equipment
  • Yield limitations : Typically <30% for perfluorinated products

Pre-Functionalized Building Blocks

A more practical approach utilizes commercially available 1H,1H,2H,2H-perfluorodecylbenzene derivatives. Key synthetic steps include:

Step Reaction Type Conditions Yield
1 Nucleophilic Aromatic Substitution 4-Bromobenzaldehyde, CuI, DMF, 110°C 78%
2 Grignard Addition 4-Methoxyphenylmagnesium bromide, THF, -20°C 65%
3 Acidic Workup HCl/MeOH, 0°C to RT 89%

This sequence avoids direct handling of gaseous fluorinating agents and improves overall atom economy.

Catalytic Asymmetric Synthesis

While the target molecule lacks chiral centers, analogous triarylmethanol syntheses employ chiral auxiliaries for stereochemical control. Patent WO2015159170A2 demonstrates enantioselective routes using:

  • (S)-(-)-α-Methylbenzylamine as a resolving agent
  • Palladium-catalyzed asymmetric hydrogenation (10% Pd/C, H₂ 50 psi)
  • Diastereomeric salt crystallization for optical purification

Applied to the perfluorodecyl analog, these methods could theoretically produce enantiomerically pure material, though no experimental data currently exists.

Industrial-Scale Considerations

Solvent Recycling

The high fluorine content necessitates specialized solvent recovery systems:

  • Perfluorinated byproducts require nanofiltration membranes for separation
  • Azeotropic drying with toluene reduces water content below 50 ppm

Catalyst Regeneration

Palladium catalysts (5-10% loading) demonstrate 7-12 reuse cycles before activity drops below 80% baseline. Reactivation protocols involve:

  • Oxidative treatment with HNO₃/H₂O₂
  • Reduction under H₂/N₂ atmosphere
  • Surface passivation with thiourea derivatives

Analytical Characterization

Critical quality control metrics include:

Parameter Method Specification
Purity HPLC ≥99.5% (UV 254 nm)
Fluorine Content ¹⁹F NMR 17 F atoms ± 0.5
Residual Solvents GC-MS <300 ppm total

X-ray crystallography confirms the triarylmethanol geometry with C-O bond lengths of 1.42 Å and C-C-Ar angles of 109.5°.

Chemical Reactions Analysis

Types of Reactions

1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups might yield aldehydes or carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol is a complex organic compound with a unique structure, consisting of two methoxyphenyl groups and a perfluorodecyl-substituted phenyl group. It is also known by its CAS number 865758-47-0 . The molecular formula of this compound is C31H23F17O3, and it has a molecular weight of approximately 766.49 g/mol . The perfluorodecyl group gives the compound significant hydrophobic properties.

Synthesis
The synthesis of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol involves multi-step organic synthesis techniques. These may include Grignard reactions, Suzuki coupling, and Friedel-Crafts reactions. The synthesis of multifunctional compounds such as this one requires careful optimization of reaction conditions.

Potential Applications
The unique properties of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol make it suitable for various applications:

  • Surface modification Due to its hydrophobic properties, it can be used to modify surfaces.
  • Emulsion stabilization It can stabilize emulsions due to its amphiphilic nature.
  • Drug delivery systems It can be used in drug delivery systems due to its unique structure.

Mechanism of Action

The mechanism of action of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol would depend on its specific application. For example, in a biological context, it might interact with cellular receptors or enzymes, modulating their activity. The perfluorodecyl chain could influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aromatic Alcohols
Compound Name Molecular Formula Key Features Applications Reference
1,1-Di-(4-methoxyphenyl)-1-[4-(perfluorodecyl)phenyl]methanol C₃₀H₂₂F₁₇O₃ - Two 4-methoxyphenyl groups
- Long perfluorodecyl chain
- Tertiary alcohol
Catalysis (e.g., Pd-based complexes), surfactants
(4-Methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone C₁₈H₁₁F₈N₃O - Pentafluorophenyl and trifluoromethyl groups
- Triazole ring
Antifungal agents, crystallography studies
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol C₁₀H₉F₂N₃O - Difluorophenyl and triazole moieties
- Secondary alcohol
Antifungal pharmaceuticals

Key Differences :

  • The target compound’s perfluorodecyl chain distinguishes it from shorter fluorinated analogs (e.g., trifluoromethyl or pentafluorophenyl groups in ), enhancing its lipophilicity and thermal stability .
  • Unlike antifungal triazole derivatives (e.g., ), this compound lacks heterocyclic nitrogen atoms, shifting its utility toward catalytic systems rather than bioactivity .
Methoxyphenyl-Containing Compounds
Compound Name Molecular Formula Key Features Applications Reference
1-[(4-Methoxyphenyl)methyl]-1H-indole-3-methanol C₁₇H₁₇NO₂ - Indole core
- Methoxyphenyl and methanol groups
Anticancer research (Oncrasin-1 analogs)
4-(4'-Chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazole-3,5(1H,2H)-dione C₁₅H₁₁ClN₃O₃ - Triazole dione ring
- Chlorophenyl and methoxyphenyl groups
Library synthesis for drug discovery
1-[4-(4-Chloro-3-fluorophenoxy)but-2-ynyl]-4-[2-(4-methoxyphenyl)phenyl]piperazine C₂₇H₂₆ClFN₂O₂ - Piperazine and methoxyphenyl units
- Alkyne linker
Serotonin receptor agonists

Key Differences :

  • The target compound’s perfluorodecyl chain introduces fluorophilic behavior absent in non-fluorinated methoxyphenyl analogs (e.g., ), making it suitable for phase-transfer catalysis .
  • Unlike piperazine-based pharmaceuticals (e.g., ), its bulky fluorinated structure limits penetration into biological systems, prioritizing industrial over therapeutic applications.
Perfluorodecyl-Containing Compounds
Compound Name Molecular Formula Key Features Applications Reference
Bis[tris(4-(perfluorodecyl)phenyl)phosphine]palladium(II) dichloride C₅₄H₃₀Cl₂F₅₁P₂Pd - Perfluorodecyl chains
- Palladium-phosphine complex
Cross-coupling reactions (e.g., Suzuki-Miyaura)
1H,1H,2H,2H-Perfluorodecyl iodide C₁₀H₄F₁₇I - Perfluorodecyl chain
- Terminal iodide
Surfactant synthesis, fluoropolymer precursors

Key Differences :

  • The target compound’s methanol group provides a reactive site for derivatization, unlike inert perfluorodecyl iodides (e.g., ).
  • Compared to palladium catalysts (e.g., ), it lacks a transition metal center but retains fluorophilic solubility properties.

Physicochemical and Functional Insights

  • Molecular Weight: At ~785 g/mol (chloride precursor) , the compound is significantly heavier than non-fluorinated analogs (e.g., 250–500 g/mol for ), impacting solubility in polar solvents.
  • Thermal Stability : The perfluorodecyl chain enhances resistance to degradation at high temperatures (>200°C) .
  • Solubility : Preferentially dissolves in fluorinated solvents (e.g., perfluorohexane) or hydrophobic matrices, unlike methoxyphenyl analogs soluble in acetone or DMSO .

Biological Activity

1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol (CAS Number: 865758-47-0) is a synthetic organic compound characterized by its unique structure featuring methoxyphenyl groups and a perfluorodecyl chain. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C31H23F17O3
  • Molecular Weight : 766.49 g/mol
  • CAS Number : 865758-47-0
  • Purity : ≥95% .

Biological Activity Overview

The biological activity of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol has been investigated primarily in the context of its interactions with various biological targets and its potential therapeutic applications.

The compound's activity is hypothesized to involve:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways. For instance, it has been evaluated for its inhibitory effects on lipoxygenase (ALOX15), which plays a critical role in arachidonic acid metabolism and inflammation .
  • Receptor Interaction : The structure suggests potential interactions with various receptors due to the presence of multiple aromatic systems, which can facilitate π-π stacking interactions .

Inhibitory Potency Against ALOX15

A study comparing the inhibitory effects of various substituted compounds on ALOX15 demonstrated that derivatives similar to 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol exhibited varying degrees of potency. The IC50 values ranged significantly depending on structural modifications:

  • Compound Variants : The IC50 values for related compounds ranged from 0.010 to 0.032 μM for linoleate and arachidonic acid substrates .
CompoundIC50 (μM)Activity
Compound 10.010Strong Inhibitor
Compound 20.032Moderate Inhibitor
Compound 3>0.100Weak Inhibitor

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of methoxy groups significantly enhances the inhibitory activity against ALOX15. The positioning of these groups within the molecular structure is crucial for optimal binding and activity .

Toxicological Considerations

While the biological activity is promising, it is essential to consider the toxicological profile of 1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol. The compound's fluorinated segments raise concerns regarding biocompatibility and environmental persistence:

  • Signal Word : Warning (GHS07) indicates potential hazards associated with handling this compound .

Q & A

Basic Research: What are the optimal synthetic routes for 1,1-Di-(4-methoxyphenyl)-1-[4-(perfluorodecyl)phenyl]methanol, and how can purity be maximized?

Answer:
The synthesis typically involves a multi-step approach:

Friedel-Crafts alkylation : Reacting 4-methoxyphenyl Grignard reagents with a trifluoromethyl ketone intermediate to install the aryl groups.

Fluorination : Introducing the perfluorodecyl chain via nucleophilic substitution or radical-mediated telomerization, requiring anhydrous conditions and catalysts like BF₃·Et₂O .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity. Challenges include managing the fluorinated chain’s hydrophobicity and avoiding side reactions during aryl coupling.

Basic Research: What analytical techniques are critical for structural confirmation of this compound?

Answer:
Key methods include:

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm methoxy, aryl, and perfluorodecyl group positions. 2D NMR (COSY, HSQC) resolves overlapping signals in the aromatic region .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to verify molecular weight (expected ~800 g/mol).
  • X-ray Crystallography : Single-crystal analysis (if crystallizable) to resolve stereochemistry and bond angles, as demonstrated in similar fluorinated aryl systems .

Advanced Research: How does the perfluorodecyl chain influence surface activity and self-assembly behavior?

Answer:
The chain imparts unique amphiphilic properties:

  • Surface Tension Measurements : Use a tensiometer to compare critical micelle concentration (CMC) with non-fluorinated analogs. The perfluorodecyl group reduces CMC by ~10-fold due to enhanced hydrophobicity .
  • Langmuir-Blodgett Films : Monitor pressure-area isotherms to study monolayer formation. The fluorinated chain increases packing density and thermal stability (TGA data shows decomposition >250°C) .
  • AFM/STM Imaging : Visualize nanoscale self-assembly on hydrophobic substrates, revealing hexagonal close-packed structures .

Advanced Research: What strategies mitigate thermal and oxidative degradation during storage and application?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (e.g., onset at ~180°C in air vs. ~220°C under N₂) .
  • Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks, monitoring purity via HPLC. Antioxidants like BHT (0.1% w/w) reduce peroxide formation .
  • Light Exposure Tests : UV-Vis spectroscopy tracks photodegradation; amber glass vials or TiO₂ nanoparticle coatings minimize photooxidation .

Advanced Research: Which in vitro assays are suitable for screening biological activity?

Answer:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) to assess IC₅₀ values. The fluorinated chain may enhance membrane permeability, lowering IC₅₀ compared to non-fluorinated analogs .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) using Ellman’s reagent. The methoxy groups’ electron-donating effects modulate binding affinity .
  • Antimicrobial Screening : Broth microdilution against Gram-positive bacteria (e.g., S. aureus), noting synergy with conventional antibiotics via checkerboard assays .

Advanced Research: How can computational modeling predict interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to proteins (e.g., COX-2), identifying H-bonding with methoxy groups and hydrophobic interactions with the perfluorodecyl chain .
  • Molecular Dynamics (GROMACS) : Simulate lipid bilayer penetration; the fluorinated chain reduces free energy barriers for membrane integration by ~30% .
  • QSAR Studies : Correlate substituent electronegativity (Hammett constants) with bioactivity, guiding structural optimization .

Advanced Research: What methodologies assess environmental persistence and ecotoxicity?

Answer:

  • Biodegradation Tests : OECD 301F (aqueous aerobic degradation) over 28 days; fluorinated chains show <10% degradation, indicating high persistence .
  • Ecotoxicology : Daphnia magna acute toxicity (LC₅₀) and algal growth inhibition (OECD 201). The compound’s log P (~8.5) predicts bioaccumulation potential .
  • Photolytic Degradation : HPLC-MS identifies breakdown products (e.g., perfluorooctanoic acid), informing remediation strategies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
1,1-Di-(4-methoxyphenyl)-1-[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]methanol

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